molecular formula C5H3IN4O B12965638 5-Iodo-1H-imidazo[4,5-b]pyrazin-2(3H)-one

5-Iodo-1H-imidazo[4,5-b]pyrazin-2(3H)-one

Cat. No.: B12965638
M. Wt: 262.01 g/mol
InChI Key: RRMOXKOXEVFBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one is a heterocyclic compound that features an imidazo[4,5-b]pyrazine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the iodine atom at the 5-position of the imidazo[4,5-b]pyrazine ring imparts unique chemical properties that can be exploited in different chemical reactions and applications.

Properties

Molecular Formula

C5H3IN4O

Molecular Weight

262.01 g/mol

IUPAC Name

5-iodo-1,3-dihydroimidazo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C5H3IN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11)

InChI Key

RRMOXKOXEVFBFD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=N1)NC(=O)N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with an appropriate iodinating agent, followed by cyclization to form the imidazo[4,5-b]pyrazine ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of 5-Iodo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce azido or thiol-substituted imidazo[4,5-b]pyrazine derivatives .

Mechanism of Action

The mechanism of action of 5-Iodo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one: Similar structure but with a bromine atom instead of iodine.

    5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one: Contains a chlorine atom at the 5-position.

    5-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one: Features a fluorine atom at the 5-position.

Uniqueness: The presence of the iodine atom in 5-Iodo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one imparts unique chemical properties, such as increased molecular weight and potential for halogen bonding interactions. These properties can enhance its reactivity and binding affinity in various applications, making it distinct from its bromine, chlorine, and fluorine analogs.

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